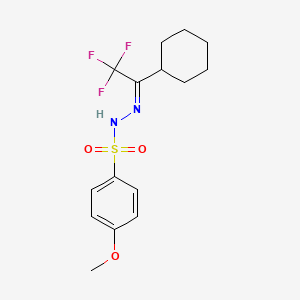

![molecular formula C18H19N3O3 B5587513 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including molecules structurally related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide, often involves condensation reactions. For example, a related compound was synthesized by condensation reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde under optimized conditions, achieving a yield of 75.2% (X. Bin, 2012).

Molecular Structure Analysis

N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine yielding a compound whose structure and conformation were determined by NMR and X-ray diffraction, providing insights into the molecular structure of benzimidazole derivatives (N. Raouafi et al., 2007).

Chemical Reactions and Properties

Aromatic polyimides were synthesized using diamines, including a derivative related to benzimidazole, demonstrating the versatility of benzimidazole derivatives in forming polymers with high thermal stability and solubility in organic solvents (M. Butt et al., 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives can be inferred from studies on similar compounds, which are found to be soluble in most organic solvents such as DMSO, DMF, and exhibit high thermal stability, with degradation temperatures ranging significantly depending on the specific structure and substituents involved.

Chemical Properties Analysis

The chemical properties of such compounds can be complex, involving multiple protonation processes in aqueous acids media, as explored in the spectrophotometric study of protonation processes of N-[1-(benzimidazol)-1-yl]methylbenzamide derivatives (U. N. Perisic-Janjic et al., 2000).

Scientific Research Applications

Polymer Synthesis and Characterization

Researchers have developed new aromatic polyimides using novel diamines, including those related to benzimidazole derivatives. These polyimides exhibit high solubility in organic solvents and show significant thermal stability, with degradation temperatures ranging from 240°C to 550°C. The specific heat capacity and maximum degradation temperatures of these polymers have been detailed, highlighting their potential for high-performance applications (Butt et al., 2005).

Catalysis

Benzimidazole derivatives have been utilized as precursors for N-heterocyclic carbenes in Ru(II) complexes. These complexes exhibit excellent activity in the alkylation of cyclic amines with alcohols, showcasing their utility in synthetic chemistry and potential industrial applications (Öznur Doğan Ulu et al., 2017).

DNA-Binding Studies

Silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives have been studied for their DNA-binding properties. These complexes bind to DNA in an intercalation mode and exhibit antioxidant activities, suggesting their potential application in medicinal chemistry and as therapeutic agents (Huilu Wu et al., 2014).

Agricultural Applications

In agriculture, benzimidazole derivatives like carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release. This approach enhances the effectiveness of fungicides, reduces environmental toxicity, and presents a novel strategy for plant disease management (E. Campos et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-23-15-8-7-12(11-16(15)24-2)18(22)19-10-9-17-20-13-5-3-4-6-14(13)21-17/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKSHFBNOQYCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)

![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)